molecular formula C10H13BClNO3 B2630053 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid CAS No. 2096337-04-9

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

Cat. No. B2630053
CAS RN: 2096337-04-9
M. Wt: 241.48
InChI Key: KVXRYHFVOOMDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid consists of a pyridine ring substituted with a chloro group at the 3-position, a cyclopentyloxy group at the 2-position, and a boronic acid group at the 4-position .

Scientific Research Applications

Pharmaceutical Development

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid group allows it to participate in Suzuki-Miyaura coupling reactions, which are crucial for constructing complex molecules used in drug development . This compound can be used to create novel therapeutic agents targeting diseases such as cancer, diabetes, and infectious diseases.

Organic Synthesis

In organic chemistry, 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid serves as a building block for the synthesis of more complex organic molecules. Its unique structure and reactivity make it suitable for creating diverse chemical entities through cross-coupling reactions . This application is essential for developing new materials and chemicals with specific properties.

Material Science

This compound is used in the development of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with other molecules makes it useful in creating materials with enhanced mechanical, thermal, and electrical properties . These materials have applications in electronics, coatings, and other high-performance products.

Catalysis Research

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is employed in catalysis research, particularly in the study of palladium-catalyzed reactions. Its boronic acid moiety is essential for facilitating these reactions, which are used to form carbon-carbon bonds in a variety of chemical processes . This research helps in developing more efficient and sustainable catalytic methods.

Agricultural Chemistry

In agricultural chemistry, this compound can be used to synthesize agrochemicals such as herbicides, fungicides, and insecticides. Its role in creating these compounds helps in protecting crops from pests and diseases, thereby improving agricultural productivity . The development of new agrochemicals is crucial for sustainable farming practices.

Biochemical Research

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is also utilized in biochemical research to study enzyme inhibitors and other biologically active molecules. Its structure allows it to interact with various biological targets, making it a useful tool for understanding biochemical pathways and developing new therapeutic strategies . This research contributes to the discovery of new drugs and treatments.

Future Directions

Boronic acids and their derivatives, such as 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, are gaining interest in the field of medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for further exploration and development of boronic acid derivatives in the future.

properties

IUPAC Name

(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRYHFVOOMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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